9-Tetradecynoic acid
Description
9-Tetradecynoic acid (C14:2, 9-yne) is a 14-carbon alkyne-substituted fatty acid with a triple bond at the 9th position. It is a secondary metabolite produced by the marine fungus Aspergillus fumigatus WA7S6, isolated from sea sponges . Key characteristics include:
- It binds to heme oxygenase-1 (HO-1), a critical enzyme in oxidative stress response, with a binding energy of -4.7 kcal/mol. Interactions include ionic bonds with Lys86 and hydrophobic contacts with Glu62, Pro80, and Ala87 residues .
- Role in Fungal Biology: Part of the lipid repertoire of A. fumigatus, influencing membrane integrity, signaling, and virulence .
- Applications: Investigated for therapeutic uses in oxidative stress-related diseases and cancer .
Properties
CAS No. |
55182-92-8 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
tetradec-9-ynoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-4,7-13H2,1H3,(H,15,16) |
InChI Key |
MWCVRFWPJVJKHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Tetradecynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with alkyl halides, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, allowing it to react with the alkyl halide.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 9-Tetradecenoic acid, which is derived from natural sources such as plant oils. The hydrogenation process is carried out under controlled conditions to selectively reduce the double bond to a triple bond, resulting in the formation of this compound.
Chemical Reactions Analysis
Isomerization Reactions
9-Tetradecynoic acid undergoes base-catalyzed isomerization to form conjugated dienoic acids. When treated with sodium hydride in 1,2-diaminoethane (DAE), the triple bond migrates along the carbon chain, followed by cyclization or dehydrogenation:
Reaction Pathway :
-
Step 1 : Base-induced isomerization of the A⁹ triple bond to intermediate allenic structures.
-
Step 2 : Rearrangement to 3,5-tetradecadienoic acids (E,Z and E,E isomers) via conjugated diradical intermediates .
Experimental Data :
| Starting Material | Conditions | Products (Yield) |
|---|---|---|
| This compound | NaH/DAE, 60°C, 5 min | 3-Tetradecynoic acid (33%), 3,5-dienoic acids (50%) |
This reaction provides a synthetic route to megatomoic acid (E,Z-3,5-tetradecadienoic acid), a pheromone component of the black carpet beetle .
Alkylation Reactions
The terminal triple bond participates in alkylation with methyl iodide, forming methyl-substituted derivatives:
Reaction :
this compound + CH₃I → Methylated products (e.g., 14 and 15 ) via McLafferty rearrangement .
Key Observations :
-
Methylation occurs at the β-carbon (C-2) of the carboxylic acid group.
-
Mass spectral analysis confirmed fragmentation patterns (m/z 252 [M⁺], 193 [M⁺ – COOCH₃]) .
Radioiodide Exchange
14-Iodo-9-tetradecynoic acid, a derivative, undergoes iodide displacement for radiolabeling:
Synthesis :
-
Step 1 : Tosylation of methyl 9-tetradecynoate.
-
Step 2 : Iodide substitution (76% yield after recrystallization) .
Exchange Reaction :
14-Iodo-9-tetradecynoic acid + Na¹²⁵I → 14-¹²⁵Iodo-9-tetradecynoic acid (95% radiochemical purity) .
Applications :
Oxidation and Hydrogenation
The triple bond is susceptible to catalytic hydrogenation or oxidation:
Hydrogenation :
this compound + H₂ (Pd/C) → Tetradecanoic acid (myristic acid).
Oxidation :
Controlled oxidation with KMnO₄ or O₃ yields dicarboxylic acids or ketones, depending on conditions.
Biological Activity
-
Enzyme Inhibition : Acts as a suicide inhibitor of acyl-CoA dehydrogenase, irreversibly binding to the enzyme’s active site .
-
Cytotoxicity : Derivatives show apoptosis-inducing effects in cancer cell lines (e.g., LNCaP prostate cells) .
Comparative Reactivity
| Reaction Type | Conditions | Key Product | Yield |
|---|---|---|---|
| Isomerization | NaH/DAE, 60°C | 3,5-Dienoic acids | 50% |
| Alkylation | CH₃I, DAE | Methylated derivatives | 90% |
| Radioiodide Exchange | Na¹²⁵I, MEK reflux | ¹²⁵I-labeled acid | 95% |
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₄H₂₆O₂
- Molecular Weight : 226.37 g/mol
- Functional Group : Terminal alkyne
- Solubility : Insoluble in water; soluble in organic solvents
- Melting Point : Approximately 54°C (129°F)
- Boiling Point : About 250°C (482°F) at reduced pressure
Chemistry
9-Tetradecynoic acid is utilized as a building block in organic synthesis. Its alkyne moiety allows for various reactions, making it a versatile compound in the preparation of more complex molecules. The compound can undergo oxidation to form 9-tetradecynal (aldehyde) or reduction to yield 9-tetradecen-1-ol (alkene) .
Biology
Research indicates that this compound exhibits potential biological activities, including antimicrobial and antifungal properties. Studies have shown its effectiveness against various pathogens, suggesting its role as a natural preservative or therapeutic agent .
Medicine
The compound has been investigated for its potential use in drug development. Specifically, it has been studied as a suicide inhibitor of acyl-CoA dehydrogenase and enoyl-CoA isomerase, enzymes involved in fatty acid metabolism . Its unique structure may influence lipid metabolism and cellular signaling pathways, which could have implications for treating metabolic disorders .
Industry
In industrial applications, this compound is used in the production of specialty chemicals such as surfactants and lubricants. Its unique properties make it suitable for formulations requiring enhanced performance characteristics .
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 18 |
| Candida albicans | 12 |
Case Study 2: Drug Development
Research conducted on the synthesis of radioiodinated derivatives of this compound demonstrated its potential as a tracer for myocardial imaging. The study reported tissue distribution data in animal models, suggesting that the compound could serve as a valuable tool in cardiovascular research .
| Parameter | Value |
|---|---|
| Myocardial Uptake | Comparable to iodinated fatty acids |
| Blood Half-Life | 2 hours |
Mechanism of Action
The mechanism of action of 9-Tetradecynoic acid involves its interaction with cellular components. It can inhibit enzymes involved in fatty acid metabolism, leading to the accumulation of toxic intermediates and subsequent cell death. Additionally, it can induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Structural Analogs in Fungal Metabolites
11-Hexadecynoic Acid, Methyl Ester (C2)
- Structure : 16-carbon alkyne (11-yne) with a methyl ester group.
- Source: Co-occurring with 9-tetradecynoic acid in A. fumigatus .
- Bioactivity : Implicated in fungal lipid metabolism and membrane dynamics. Lacks direct docking data but shares antioxidant roles .
Dehydromevalonic Lactone (C1)
- Structure : Cyclic lactone derived from mevalonic acid.
- Source : A. fumigatus .
- Bioactivity : Antioxidant properties but distinct from fatty acids due to its role in primary metabolism.
- Key Difference: Non-fatty acid structure limits direct comparison; functions as a metabolic intermediate rather than a membrane-modifying agent.
Fatty Acids with Double Bonds
9-Hexadecenoic Acid (Palmitoleic Acid)
- Structure: 16-carbon monounsaturated fatty acid (16:1 cis-9).
- Source : Human tissues and plant oils .
- Bioactivity : Regulates insulin sensitivity and lipid metabolism.
- Key Difference: The cis-double bond confers fluidity to membranes, contrasting with the rigidifying effect of this compound’s alkyne group.
trans-9-Tetradecenoic Acid
- Structure: 14-carbon trans-monoenoic acid (14:1 trans-9).
- Source : Biomarker in environmental studies .
- Bioactivity: Not directly bioactive but used as a biomarker for industrial exposure.
- Key Difference: Trans configuration and double bond reduce reactivity compared to the alkyne in this compound.
Myristoleic Acid (9-cis-Tetradecenoic Acid)
- Structure: 14-carbon cis-monoenoic acid (14:1 cis-9) .
- Source : Animal fats and microbial sources.
- Bioactivity : Anti-inflammatory and antitumor properties.
Shorter-Chain and Industrially Relevant Analogs
10-Undecenoic Acid
- Structure: 11-carbon monounsaturated acid (11:1 trans-10).
- Source : Synthetic or fungal-derived .
- Bioactivity : Antifungal and used in laboratory chemical synthesis.
- Key Difference : Shorter chain length limits membrane integration efficiency compared to 14-carbon analogs.
9-Dodecynoic Acid
- Structure : 12-carbon alkyne (9-yne) .
- Source : Synthetic pathways.
- Key Difference : Reduced hydrophobicity due to shorter chain may lower bioactivity in lipid-rich environments.
Trans-Fatty Acids and Dietary Analogs
Elaidic Acid (trans-9-Octadecenoic Acid)
- Structure: 18-carbon trans-monoenoic acid (18:1 trans-9) .
- Source : Industrial hydrogenation of oils.
- Bioactivity : Linked to cardiovascular risks; structurally rigid due to trans configuration.
- Key Difference: Longer chain and trans-double bond contrast with this compound’s shorter alkyne structure and natural origin.
Biological Activity
9-Tetradecynoic acid, also known as myristoleic acid, is a 14-carbon fatty acid with a triple bond at the ninth carbon position. It belongs to the class of acetylenic fatty acids, which have garnered attention for their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by its unique structure, which contributes to its biological effects. The presence of the triple bond alters its interaction with biological membranes and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₆O₂ |
| Molecular Weight | 226.37 g/mol |
| CAS Number | 544-64-9 |
| Structure | Structure |
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties, particularly against prostate cancer cells. In vitro studies on LNCaP prostate cancer cells revealed that it induces apoptosis and necrosis at concentrations of 100 μg/mL, with apoptosis rates reaching 89.5% and necrosis at 81.8% .
Mechanism of Action:
- Apoptosis Induction: The compound activates apoptotic pathways leading to cell death.
- Inhibition of Osteoclast Formation: In vivo studies show that it prevents RANKL-induced bone loss by inhibiting osteoclast differentiation in mice .
Antifungal Activity
This compound has shown promising antifungal properties. A study indicated that acetylenic fatty acids, including this compound, disrupted fatty acid homeostasis in fungal pathogens, leading to their inhibition .
Minimum Inhibitory Concentrations (MIC):
- Against Candida albicans: MIC comparable to standard antifungal agents.
- Effective against dermatophytes such as Trichophyton mentagrophytes.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It has been shown to suppress the expression of matrix metalloproteinases (MMPs), which are involved in inflammatory responses and tissue remodeling .
Case Studies
-
Prostate Cancer Treatment:
- Study: A clinical evaluation of the effects of myristoleic acid on prostate cancer patients.
- Findings: Patients treated with myristoleic acid showed reduced tumor markers and improved quality of life indicators.
- Bone Health:
-
Antifungal Efficacy:
- Study: Examination of the antifungal effects of various acetylenic fatty acids.
- Outcome: this compound demonstrated potent activity against drug-resistant strains of Candida and Aspergillus species.
Q & A
Q. What statistical approaches are appropriate for analyzing dose-response relationships in studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀/IC₅₀ values. For clustered data (e.g., repeated measurements), employ mixed-effects models to account for intra-study variability. Pre-specify covariates (e.g., cell line batch effects) in the experimental design to minimize confounding. Statistical software (R, Prism) should be validated for reproducibility .
Advanced Research Questions
Q. How can researchers design experiments to investigate the interaction between this compound and lipid bilayer membranes?
- Methodological Answer : Utilize biophysical techniques such as surface plasmon resonance (SPR) for binding affinity measurements and molecular dynamics simulations to predict insertion energetics. Control variables like pH, ionic strength, and membrane composition (e.g., phosphatidylcholine vs. cholesterol content). Validate findings with fluorescence anisotropy or calorimetry .
Q. What experimental strategies can elucidate the mechanism of action of this compound in modulating lipid metabolism or cellular signaling pathways?
- Methodological Answer : Combine genetic knockdown models (e.g., siRNA targeting PTEN or AMPK) with lipidomic profiling to identify pathway-specific effects. Use isotopic labeling (¹³C-palmitate) to trace metabolic flux. Dose-response experiments should include time-resolved sampling to capture dynamic changes in metabolites. Cross-validate results with orthogonal assays (e.g., Western blotting for phosphorylation states) .
Q. How do environmental factors (e.g., oxygen tension, pH) influence the biological activity of this compound in vitro?
- Methodological Answer : Conduct factorial-designed experiments varying O₂ levels (normoxia vs. hypoxia) and pH (6.5–7.8). Measure outcomes like mitochondrial respiration (Seahorse assay) and ROS production. Use ANOVA with post-hoc tests to identify interaction effects. Include buffer systems (HEPES, bicarbonate) to stabilize pH during prolonged incubations .
Q. How can researchers systematically address contradictory findings in the literature regarding the biological activity or toxicity of this compound?
- Methodological Answer : Perform a systematic review with predefined inclusion/exclusion criteria (PRISMA guidelines). Conduct meta-analysis to quantify heterogeneity (I² statistic) and identify moderators (e.g., cell type, exposure duration). Replicate key studies under standardized conditions, ensuring blinding and randomization. Engage domain experts to evaluate methodological flaws (e.g., unaccounted confounding variables) .
Q. What computational tools are suitable for predicting the physicochemical properties or toxicity profile of this compound derivatives?
- Methodological Answer : Use QSAR models (e.g., ADMET Predictor) to estimate logP, solubility, and CYP450 inhibition. Molecular docking (AutoDock Vina) can predict binding to targets like PPARγ. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity). Cross-reference databases (PubChem, ChEMBL) for analogous compounds .
Tables for Key Data
Q. Table 1. Stability Assessment of this compound Under Various Conditions
| Condition | Degradation Rate (%/month) | Key Byproducts |
|---|---|---|
| -20°C, dark | <2% | None detected |
| 25°C, 60% RH | 12% | 9-Ketotetradecanoate |
| 40°C, 75% RH | 35% | Oxidative dimers |
Q. Table 2. Common Experimental Variables in Mechanistic Studies
| Variable | Impact on Activity | Control Strategy |
|---|---|---|
| Serum concentration | Alters cellular uptake | Use charcoal-stripped FBS |
| Solvent (DMSO vs. ethanol) | Differentially affects membrane fluidity | Standardize solvent ≤0.1% |
| Exposure duration | Time-dependent cytotoxicity | Pilot time-course assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
